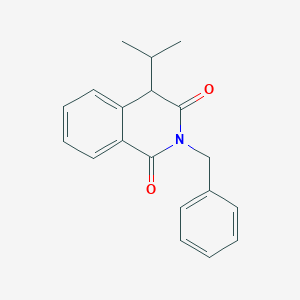
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine is an organic compound characterized by its unique structure, which includes a phenyl group attached to a prop-1-en-1-amine backbone with two isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine typically involves the reaction of phenylacetylene with diisopropylamine in the presence of a suitable catalyst. One common method includes the use of formaldehyde and diisopropylamine, followed by the addition of phenylacetylene . The reaction is usually carried out in a solvent such as dichloromethane under controlled temperature and pressure conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents, as well as the purification methods, are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce more saturated amines.
Aplicaciones Científicas De Investigación
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-N,N-di(propan-2-yl)prop-2-yn-1-amine: This compound has a similar structure but with a triple bond instead of a double bond.
N,N-diisopropyl-3-phenylprop-2-yn-1-amine: Another closely related compound with a similar backbone but different functional groups.
Uniqueness
3-Phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
143236-91-3 |
|---|---|
Fórmula molecular |
C15H23N |
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
3-phenyl-N,N-di(propan-2-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-13(2)16(14(3)4)12-8-11-15-9-6-5-7-10-15/h5-10,12-14H,11H2,1-4H3 |
Clave InChI |
QXGRBTMGCRNLSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C=CCC1=CC=CC=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4'-[(2,3-Diaminopropyl)amino][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12558097.png)
![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)




![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)

![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)

